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For Immediate Release

MALVERN, PA & DURHAM, NC – November 8, 2025 – In the ongoing battle against

antimicrobial resistance, the comparative efficacy of novel β-lactamase inhibitors is a critical

area of research. This guide provides a detailed comparison of ledaborbactam, a novel bicyclic

boronate β-lactamase inhibitor, and avibactam, a well-established diazabicyclooctane inhibitor,

against Klebsiella pneumoniae carbapenemase (KPC)-producing Enterobacterales. This

analysis is intended for researchers, scientists, and drug development professionals, offering a

synthesis of available experimental data to inform future research and development.

Executive Summary
Ledaborbactam, in combination with the oral cephalosporin ceftibuten, demonstrates potent in-

vitro activity against a broad range of serine β-lactamase-producing Enterobacterales, including

those expressing KPC enzymes.[1][2] Notably, ceftibuten-ledaborbactam maintains its efficacy

against certain KPC variants that confer resistance to the ceftazidime-avibactam combination.

[3][4][5] Avibactam, paired with ceftazidime, has been a valuable therapeutic option for

infections caused by KPC-producing organisms; however, the emergence of resistance, often

through mutations in the blaKPC gene, presents a growing clinical challenge.[6][7][8] This

guide presents a comprehensive overview of the available data, highlighting the strengths and

limitations of each inhibitor.
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Data Presentation
Table 1: In-Vitro Susceptibility Testing of Ceftibuten-
Ledaborbactam against KPC-Producing
Enterobacterales

Organism/Gen
otype

Number of
Isolates

MIC50 (µg/mL) MIC90 (µg/mL)
% Susceptible
at ≤1 µg/mL

KPC-positive - - 2 85.9

Data synthesized from a 2018-2020 global surveillance collection. Ledaborbactam

concentration was fixed at 4 µg/mL.[1][9]

Table 2: Comparative In-Vitro Activity of Ceftibuten-
Ledaborbactam and Ceftazidime-Avibactam against
Engineered E. coli Strains Expressing Wild-Type and
Mutant KPC Enzymes

KPC Variant
Ceftibuten-Ledaborbactam
MIC (µg/mL)

Ceftazidime-Avibactam
MIC (µg/mL)

KPC-2 ≤0.5 ≤0.5

KPC-2 D179Y ≤0.5 >256

KPC-2 D179Y/T243M ≤0.5 >256

KPC-3 ≤0.5 ≤0.5

KPC-3 V240G ≤0.5 >256

KPC-3 D179Y 0.5 - 1 256

MICs were determined with a fixed concentration of 4 µg/mL for the β-lactamase inhibitors.[4]

[10]
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Table 3: In-Vivo Efficacy of Ceftibuten-Ledaborbactam in
a Murine Urinary Tract Infection Model

Treatment Regimen
Mean Bacterial Burden in
Kidneys (log10 cfu/tissue)

Mean Bacterial Burden in
Bladders (log10 cfu/tissue)

0 h Control 5.54 2.95

24 h Control (Saline) >9 >5.5

Ceftibuten monotherapy Similar to 24 h control Similar to 24 h control

Ceftibuten-ledaborbactam (400

mg q8h HSR)
3.56 - 6.44 2.00 - 3.92

Ceftibuten-ledaborbactam (600

mg q12h HSR)
4.09 - 5.94 2.00 - 3.92

HSR: Human Simulated Regimen. Data for nine isolates with MIC ≤ 0.5 mg/L.[11]

Table 4: In-Vivo Efficacy of Ceftazidime-Avibactam in a
Murine Infection Model with KPC-2-Producing K.
pneumoniae

Treatment Group
Bacterial Load in Spleen
(CFU)

Bacterial Load in Liver
(CFU)

Infected Group Higher CFU counts Higher CFU counts

Treatment Group Lower CFU counts Lower CFU counts

This study indicated a significant therapeutic effect, although specific CFU counts were not

detailed.[12][13]

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination

Method: Broth microdilution method was performed according to the Clinical and Laboratory

Standards Institute (CLSI) guidelines.[14]
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Inoculum: Bacterial suspensions were prepared to a final concentration of approximately 5 x

105 CFU/mL.

Inhibitor Concentration: For combination testing, the β-lactamase inhibitors (ledaborbactam

or avibactam) were used at a fixed concentration, typically 4 µg/mL.[2][4][10]

Incubation: Plates were incubated at 35-37°C for 18-24 hours.

Endpoint: The MIC was defined as the lowest concentration of the antimicrobial agent that

completely inhibited visible growth.

Murine Thigh Infection Model
Animal Model: Neutropenic mice were used to assess the in-vivo efficacy of the antibiotic

combinations.[2]

Infection: Mice were inoculated intramuscularly in the thigh with a bacterial suspension of the

KPC-producing strain.

Treatment: Human-simulated regimens of the antibiotics were administered, typically via

subcutaneous injections.

Endpoint: At 24 hours post-treatment initiation, mice were euthanized, and the thighs were

homogenized to determine the bacterial burden (CFU/thigh). Efficacy was determined by the

reduction in bacterial load compared to control groups.[2]

Murine Urinary Tract Infection (UTI) Model
Animal Model: Female mice were used for this model.

Infection: A bacterial suspension of the uropathogenic KPC-producing strain was instilled

directly into the bladder via a catheter.

Treatment: Human-simulated oral regimens of ceftibuten and ledaborbactam were

administered.[11]

Endpoint: After 24 hours of treatment, the bacterial burden in both the kidneys and bladder

was determined by homogenizing the tissues and plating serial dilutions to enumerate CFU.
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Caption: Mechanism of action for Ledaborbactam and Avibactam combinations.
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Caption: General experimental workflow for efficacy evaluation.

Discussion
The available data indicate that both ledaborbactam and avibactam are potent inhibitors of

KPC enzymes. Ceftazidime-avibactam has demonstrated clinical efficacy against KPC-

producing Enterobacterales.[15] However, the emergence of resistance through mutations in

the blaKPC gene, such as the D179Y substitution, is a significant concern.[7][8] These

mutations can lead to increased hydrolysis of ceftazidime and reduced inhibition by avibactam,

resulting in clinical treatment failures.[6][16][17]
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Ceftibuten-ledaborbactam has shown a promising profile, particularly in its activity against

ceftazidime-avibactam-resistant KPC variants.[3][4][5][10] The bicyclic boronate structure of

ledaborbactam appears to be less affected by the KPC mutations that compromise avibactam's

efficacy.[3][10] Furthermore, ceftibuten itself may be a more stable partner agent against

certain KPC variants compared to ceftazidime.[4][5][10] The development of an oral formulation

of ceftibuten-ledaborbactam also offers a potential advantage for treating less severe infections

or as a step-down therapy.[1][2][9][18][19]

In-vivo studies in murine models have supported the in-vitro findings, demonstrating the

efficacy of both combinations in reducing bacterial loads in relevant infection sites.[2][11][12]

[13]

Conclusion
Ledaborbactam represents a significant advancement in the fight against KPC-producing

Enterobacterales, demonstrating potent activity, including against strains resistant to

avibactam. While avibactam remains a crucial therapeutic tool, the emergence of resistance

necessitates the continued development of new inhibitors like ledaborbactam. Further clinical

studies are warranted to fully elucidate the comparative clinical efficacy and safety of these two

important β-lactamase inhibitors.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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